(5-(Azepan-1-yl)furan-2-yl)methanamine
Description
(5-(Azepan-1-ylmethyl)furan-2-yl)methanamine (CAS 893741-50-9) is a furan-based methanamine derivative featuring a seven-membered azepane ring attached to the 5-position of the furan core via a methylene bridge. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.3 g/mol .
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[5-(azepan-1-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18N2O/c12-9-10-5-6-11(14-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-9,12H2 |
InChI Key |
GGQAGUMKVWNUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanamine typically involves the reaction of furan derivatives with azepane and methanamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde precursor, which undergoes reductive amination with azepane and methanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of (5-(Azepan-1-yl)furan-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(5-(Azepan-1-yl)furan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The azepane group can be reduced to form piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, amides, ureas, and various substituted furan compounds .
Scientific Research Applications
(5-(Azepan-1-yl)furan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is employed in the development of bioactive molecules and as a probe for studying biological pathways.
Medicine: It serves as a precursor for pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (5-(Azepan-1-yl)furan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the azepane and methanamine groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The furan-methanamine scaffold is highly versatile, with substituents influencing electronic properties, solubility, and bioactivity. Key analogs include:
(a) N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
- Substituent : Morpholine (a six-membered ring with one oxygen atom).
- Molecular Formula : C₁₁H₁₈N₂O₂.
- Its predicted boiling point is 295.8°C, and density is 1.156 g/cm³ . Compared to azepane, morpholine’s smaller ring size may reduce steric hindrance in target binding.
(b) 1-[5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine (MMV019918)
- Substituent : Piperidine (six-membered amine ring) and halogenated aryl group.
- Molecular Formula : C₁₇H₁₉BrClN₂O.
- Key Differences : The halogenated aryl group enhances lipophilicity, favoring membrane penetration. This compound demonstrated antimalarial activity against both sexual and asexual parasite stages, attributed to its dual-targeting capability .
(c) {5-[(Dimethylamino)methyl]furan-2-yl}methanamine Dihydrochloride
- Substituent: Dimethylamino group.
- Molecular Formula : C₈H₁₄N₂O (free base).
- Key Differences: The dimethylamino group is highly basic, improving water solubility in its protonated form (dihydrochloride salt) . This contrasts with azepane’s lower basicity due to its larger, less strained ring.
(d) 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine
- Substituent : Branched alkyl chain (β,β,5-trimethyl).
- Molecular Formula: C₉H₁₅NO.
- Key Differences : Increased hydrophobicity from methyl groups may enhance blood-brain barrier permeability but reduce aqueous solubility .
Physicochemical Properties
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